molecular formula C10H15NO3 B3060640 2,4,6-Trimethoxy-N-methylaniline CAS No. 600121-37-7

2,4,6-Trimethoxy-N-methylaniline

Cat. No. B3060640
CAS RN: 600121-37-7
M. Wt: 197.23 g/mol
InChI Key: RLSLYFMURBAWKA-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-N-methylaniline is an organic compound . It is an aromatic amine that is of commercial interest as a precursor to dyes . It is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline .


Synthesis Analysis

The synthesis of 2,4,6-Trimethoxy-N-methylaniline involves selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . More detailed synthesis procedures may be found in relevant scientific literature .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethoxy-N-methylaniline can be represented by the formula (CH3)3C6H2NH2 . It has a molecular weight of 135.21 g/mol .


Chemical Reactions Analysis

2,4,6-Trimethoxy-N-methylaniline is a building block to a variety of bulky ligands . It undergoes condensation with glyoxal to prepare glyoxal-bis (mesitylimine) . N-heterocyclic carbenes, as found in 2nd generation Grubbs’ catalyst, are also prepared from this compound .


Physical And Chemical Properties Analysis

2,4,6-Trimethoxy-N-methylaniline has a refractive index of n20/D 1.5320 (lit.) . It has a boiling point of 229 °C (lit.) and a density of 0.935 g/mL at 25 °C (lit.) .

Scientific Research Applications

DNA Damage Evaluation

Research on aniline derivatives, including 2,4,6-trimethylaniline, has shown their potential to induce DNA damage. A study used the alkaline single cell gel electrophoresis assay to demonstrate that 2,4,6-trimethylaniline increased DNA migration in bone marrow cells of mice, suggesting genotoxic and potentially carcinogenic properties (Przybojewska, 1997).

Thermal Rearrangement in Solid State

2,4,6-trimethoxy-1,3,5-triazine, closely related to 2,4,6-trimethoxy-N-methylaniline, undergoes methyl transfer in various stages to form 2,4,6-trioxo-1,3,5-trimethylazine. This process, studied through high-temperature X-ray diffraction and thermal analysis, highlights the compound's reactivity in crystal lattice packing (Kaftory & Handelsman-Benory, 1994).

Applications in Chemical and Material Synthesis

Trimethylaluminum, which utilizes compounds like 2,4,6-trimethoxy-N-methylaniline, finds extensive use in chemical and material synthesis. For instance, in the polymerization of olefins, it acts as a cocatalyst. The study of sequential reactions with hexaprotic phosphazenes offers insight into the complex multinuclear metal arrangements and the influence of steric properties (Richards et al., 2019).

Vapor Phase Thermal Decomposition Studies

Trimethylamine, used in compound semiconductor growth, undergoes a multistep thermal decomposition process. The study of its kinetics in gas-phase decomposition is relevant to applications involving 2,4,6-trimethoxy-N-methylaniline. This research provides insights into the formation of dimethylamino radicals and their degradation products (Thon et al., 1997).

Safety and Hazards

2,4,6-Trimethoxy-N-methylaniline is moderately toxic orally . It is also considered highly toxic by unspecified routes . It is a skin and eye irritant . It is considered a suspect occupational carcinogen . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

2,4,6-trimethoxy-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-11-10-8(13-3)5-7(12-2)6-9(10)14-4/h5-6,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLYFMURBAWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514305
Record name 2,4,6-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

600121-37-7
Record name 2,4,6-Trimethoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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